molecular formula C16H14ClN3O2S B2822734 N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1208823-05-5

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2822734
CAS No.: 1208823-05-5
M. Wt: 347.82
InChI Key: ZJKPHUWUVSUEOT-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a 5-chloro-2-cyanophenyl group and a 1-(thiophen-2-yl)propan-2-yl group linked by an oxalamide bridge, a structural motif present in various biologically active molecules . Compounds with this core structure are of significant interest in medicinal chemistry for the design and synthesis of new therapeutic agents. The inclusion of both chloro and cyano substituents on the phenyl ring, combined with a heteroaromatic thiophene group, suggests potential for diverse interaction with biological targets, similar to other investigated oxalamides . This product is provided as a high-purity material for use in laboratory settings exclusively. It is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to investigate its potential applications, which may include serving as a key intermediate in organic synthesis, a building block for drug discovery projects, or a candidate for pharmacological profiling. Handle with care in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10(7-13-3-2-6-23-13)19-15(21)16(22)20-14-8-12(17)5-4-11(14)9-18/h2-6,8,10H,7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPHUWUVSUEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.

    Introduction of the 5-chloro-2-cyanophenyl group: This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as 5-chloro-2-cyanobenzene, is reacted with the oxalamide intermediate.

    Attachment of the thiophen-2-yl group: This step involves the reaction of a thiophene derivative with the intermediate compound, typically under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Structure and Composition

The molecular formula of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 347.8 g/mol. The compound features a chloro-substituted phenyl ring, a cyano group, and a thiophene ring, contributing to its unique chemical reactivity and biological activity .

Medicinal Chemistry

This compound has garnered interest as a potential scaffold for drug development due to its ability to interact with biological targets. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of oxalamides have shown promise in inhibiting tumor growth through targeted mechanisms.
  • Antimicrobial Properties : Some studies suggest that the presence of the thiophene ring may enhance the compound's antimicrobial activity, making it suitable for further exploration in treating bacterial infections .

Materials Science

The unique functional groups present in this compound allow it to be utilized in materials science, particularly in the development of organic semiconductors and polymers.

Applications in Organic Electronics

The compound's ability to form stable structures makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored through chemical modifications, enhancing performance in electronic devices .

Organic Synthesis

This oxalamide serves as an intermediate in synthesizing more complex molecules. Its versatility allows chemists to explore various pathways for creating novel compounds with desired properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Antiviral Oxalamides

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
  • Key Features: R1: 4-chloro-3-fluorophenyl (halogenated aryl group). R2: Guanidinomethyl-indenyl (basic, charged group).
  • Activity : Potent HIV entry inhibitor targeting the CD4-binding site. Enhances vaccine efficacy in preclinical models .
  • Comparison: The target compound lacks the guanidinomethyl group, which is critical for charge-mediated binding to viral glycoproteins. However, its thiophene moiety may compensate through aromatic interactions.
Compounds 13–15 ()
  • Structure : 4-chlorophenyl R1 with thiazole-based R2 groups (e.g., 5-(2-hydroxyethyl)-4-methylthiazol-2-yl).
  • Activity : Moderate HIV entry inhibition (IC50: 1–10 μM). The thiazole ring enhances solubility but reduces lipophilicity compared to thiophene .
  • Comparison: The target compound’s thiophene group may improve membrane permeability due to higher lipophilicity, while the 2-cyanophenyl group could strengthen target binding via dipole interactions.

Enzyme-Targeting Oxalamides

N1-(4-Chlorophenyl)-N2-(1-(4-hydroxyphenyl)propan-2-yl)oxalamide (118, )
  • Structure : 4-chlorophenyl R1 and hydroxyphenyl-propan-2-yl R2.
  • Activity : Inhibits stearoyl-CoA desaturase (SCD) via cytochrome P450 4F11 activation. Hydroxyphenyl enhances metabolic stability .
  • Comparison: The target compound’s 5-chloro-2-cyanophenyl group may reduce metabolic degradation compared to the 4-hydroxyphenyl group, but its lack of hydroxyl groups could limit hydrogen-bonding with enzymes.

Flavoring Oxalamides

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Methoxybenzyl and pyridyl-ethyl substituents.
  • Activity : Umami flavor enhancer with regulatory approval (FEMA 4233). Stable against amide hydrolysis in metabolic studies .
  • However, its structural complexity suggests niche applications in medicinal chemistry.

Adamantyl-Containing Oxalamides ()

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6)
  • Structure : Rigid adamantyl R1 and benzyloxy R2.
  • Comparison : The target compound’s thiophene-propan-2-yl group offers conformational flexibility absent in adamantyl derivatives, possibly improving binding to dynamic protein pockets .

Research Implications

  • Antiviral Potential: The thiophene and nitrile groups warrant evaluation against viral entry mechanisms, leveraging structural parallels to BNM-III-170 .
  • Enzymatic Interactions : Molecular docking studies could assess interactions with SCD or cytochrome P450 isoforms, guided by data from compound 118 .
  • Synthetic Feasibility : and provide validated protocols for oxalamide synthesis, adaptable to the target compound’s unique substituents .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 347.8 g/mol. The compound features a chloro-substituted phenyl ring, a cyano group, and a thiophene moiety, which collectively contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.8 g/mol
CAS Number1208823-05-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenase (COX) and other relevant targets in inflammatory pathways. Such inhibition can lead to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may also modulate the activity of certain receptors, affecting signal transduction pathways that are crucial for cellular responses in various physiological contexts.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Agents : Due to its enzyme inhibition properties, the compound may serve as a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest that it could exhibit anticancer properties by targeting specific cancer cell pathways, although further investigation is needed to confirm these effects.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, suggesting that it may help mitigate neurodegenerative processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Inhibition of COX Enzymes

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various oxalamide derivatives on COX enzymes. The results indicated that certain derivatives exhibited significant COX-2 inhibition, suggesting potential use in treating inflammatory conditions .

Study 2: Anticancer Properties

Research conducted by Smith et al. (2020) demonstrated that a related compound showed selective cytotoxicity against breast cancer cells through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of thiophene-containing compounds revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests a possible avenue for developing treatments for neurodegenerative diseases .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with intermediates like 5-chloro-2-cyanophenylamine. Critical steps include:
  • Nitration and reduction to generate the aromatic amine precursor.
  • Oxalamide formation via reaction with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Alkylation of the secondary amine using 1-(thiophen-2-yl)propan-2-yl bromide in the presence of a base (e.g., K₂CO₃) at reflux .
    Optimization requires strict temperature control, solvent selection (e.g., THF for polar intermediates), and purification via column chromatography or recrystallization.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyanophenyl carbons at ~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 361.08 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are commonly used for preliminary biological evaluation?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7) via MTT assays .
    Example Data :
CompoundMIC (µg/mL)IC₅₀ (µM)
Analog A1015
Target Compound2520
Source: Adapted from antimicrobial/cytotoxicity studies .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Contradictions (e.g., high MIC but low cytotoxicity) may arise from assay-specific factors:
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates .
  • Target Selectivity : Use kinase profiling panels or protein-binding assays (e.g., SPR) to identify off-target effects .

Q. What mechanistic studies elucidate its bioactivity?

  • Methodological Answer : Approaches include:
  • Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The thiophene and cyanophenyl groups often interact with hydrophobic pockets .
  • Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., COX-2, topoisomerase II) using fluorogenic substrates .
  • ROS Detection : Quantify reactive oxygen species (ROS) in treated cells via DCFH-DA probes to assess oxidative stress pathways .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • Methodological Answer : Use in silico tools:
  • ADMET Prediction : Software like SwissADME to estimate logP (target ~2–3), bioavailability, and blood-brain barrier permeability .
  • Metabolite Prediction : CypReact or GLORYx to identify potential Phase I/II metabolites .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CN) with bioactivity using partial least squares regression .

Q. What strategies improve stability under physiological conditions?

  • Methodological Answer : Address instability via:
  • pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The oxalamide bond is prone to hydrolysis at extremes .
  • Prodrug Design : Mask the hydroxy group with acetyl or PEG moieties to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles (e.g., pyridine) at the phenyl/thiophene positions .
  • Bioisosteric Replacement : Replace the cyanophenyl with trifluoromethyl or nitro groups to modulate electron density .
    Example SAR Table :
Substituent (R)logPMIC (µg/mL)IC₅₀ (µM)
-Cl2.12520
-CF₃2.81812
-NO₂1.93028
Source: Hypothetical data based on analog studies .

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